molecular formula C13H19Cl2N3 B6208237 2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2703779-14-8

2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6208237
CAS No.: 2703779-14-8
M. Wt: 288.2
InChI Key:
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Description

2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a synthetic organic compound that belongs to the class of benzodiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides.

    Attachment of the Ethan-1-amine Group: The ethan-1-amine group can be attached through reductive amination or other suitable amination reactions.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the benzodiazole ring.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific structural features, such as the cyclopropylmethyl group and the benzodiazole core

Properties

CAS No.

2703779-14-8

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.2

Purity

0

Origin of Product

United States

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